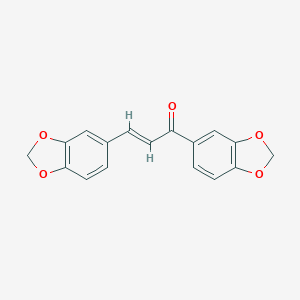

Bis(3,4-methylenedioxy)chalcone

Description

The exact mass of the compound (E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(1,3-benzodioxol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c18-13(12-3-6-15-17(8-12)22-10-20-15)4-1-11-2-5-14-16(7-11)21-9-19-14/h1-8H,9-10H2/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVBIPGXQAUWBA-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76530-89-7 | |

| Record name | NSC162494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(3,4-methylenedioxy)chalcone

This guide provides a comprehensive overview of the synthesis and characterization of Bis(3,4-methylenedioxy)chalcone, a molecule of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical validation, underpinned by established scientific principles.

Introduction: The Significance of the Chalcone Scaffold

Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules.[1][2] These compounds, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[3] The scientific community has shown considerable interest in both natural and synthetic chalcones due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety.[3]

Bis-chalcones, which contain two chalcone units within a single molecule, have demonstrated a broad spectrum of biological activities, including antiparasitic, antiviral, and antiproliferative effects.[5] The specific compound of interest here, this compound (CAS No: 76530-89-7), is a derivative characterized by the presence of two 3,4-methylenedioxy groups.[6][7] This structural feature is of particular note, as methylenedioxy-substituted chalcones have shown promise in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7]

Synthesis of this compound: A Focus on the Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][8][9] This reaction involves a base-catalyzed condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[3] The reaction proceeds via an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone.[3]

The general mechanism involves three primary steps:

-

Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[3]

-

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[3]

-

Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the conjugated system of the chalcone.[3]

For the synthesis of this compound, the reactants would be 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3,4-methylenedioxyacetophenone

-

3,4-methylenedioxybenzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 3,4-methylenedioxyacetophenone and 3,4-methylenedioxybenzaldehyde in ethanol.[3][10]

-

Cool the mixture in an ice bath while stirring continuously.[3]

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[3]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[3][10]

-

The precipitated solid product, this compound, is then collected by vacuum filtration using a Buchner funnel.[10]

-

The crude product should be washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Claisen-Schmidt condensation.

Characterization of this compound

Following a successful synthesis, a thorough characterization of the compound is imperative to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic and Analytical Techniques

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic peaks for the C=O (carbonyl) group, C-H (aromatic) stretching, and C=C (alkenyl and aromatic) stretching are expected.[11] |

| NMR Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure and confirm the connectivity of atoms. | The ¹H NMR spectrum will show signals for the aromatic protons and the vinylic protons of the α,β-unsaturated system. The ¹³C NMR will confirm the presence of the carbonyl carbon and other carbon atoms in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns. | The molecular ion peak corresponding to the molecular weight of this compound (C₁₇H₁₂O₅, MW: 296.27 g/mol ) should be observed.[7] |

| UV-Visible Spectroscopy | To study the electronic transitions within the molecule. | An absorption maximum is expected due to the extended conjugation of the chalcone system.[12] |

| X-ray Crystallography | To determine the precise three-dimensional atomic arrangement of the molecule in a single crystal. | This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and overall conformation.[8][13] |

Characterization Workflow Diagram

Caption: General workflow for the characterization of a synthesized chemical compound.

Potential Therapeutic Applications

Chalcones and their derivatives are a subject of intense research in drug discovery due to their diverse pharmacological profiles.[4][11] Bis-chalcone compounds, in particular, have shown significant biological activities, including anticancer and antimicrobial effects.[5][14][15]

The presence of the 3,4-methylenedioxy groups in this compound is of particular interest. This functional group is found in various natural products with known biological activities. Specifically, compounds with this moiety have been investigated for their potential in the treatment of amyloid diseases and synucleinopathies, which include Alzheimer's disease and Parkinson's disease.[7][16] The potential neuroprotective effects and the ability to modulate protein aggregation make this compound a promising candidate for further investigation in the management of these neurodegenerative conditions.[7]

Conclusion

The synthesis and characterization of this compound can be reliably achieved through well-established chemical methodologies, primarily the Claisen-Schmidt condensation. A thorough analytical approach employing a suite of spectroscopic and crystallographic techniques is essential for the unequivocal confirmation of its structure and purity. The promising biological activities associated with the bis-chalcone and methylenedioxy scaffolds highlight the potential of this molecule as a lead compound in the development of novel therapeutic agents, particularly in the context of neurodegenerative diseases. Further in-depth biological evaluations are warranted to fully explore its therapeutic potential.

References

- BenchChem. (n.d.). Application Notes and Protocols for X-ray Crystallography of Chalcone Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.

- Durairaj, M., Sivakumar, S., & Gnanendra, S. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(4), 2311-2315.

- How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube.

- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). The Royal Society of Chemistry.

- One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. (2016, November 16).

- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu

- Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14, 297-302.

- Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evalu

- Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. (n.d.). Semantic Scholar.

- This compound CAS#: 76530-89-7; ChemWhat Code: 1133655. (n.d.). ChemWhat.

- Cas 76530-89-7,this compound. (n.d.). lookchem.

- Synthesis of Bis-Chalcone Groups. (n.d.). ResearchGate.

- Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. (2024, October 31). PubMed Central.

- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (n.d.). MDPI.

- 3,4-METHYLENEDIOXYCHALCONE 644-34-8 wiki. (n.d.). Guidechem.

- Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and M

- Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. (n.d.). PubMed Central.

- This compound | CAS 76530-89-7. (n.d.). Santa Cruz Biotechnology.

- Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. (2022, November 25). PubMed Central.

- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. (n.d.). Biomedical Research and Therapy.

- 3,4-(Methylenedioxy)chalcone. (n.d.). SpectraBase.

- Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. (2021, April 29). Biomedical Research and Therapy.

- Biological activities and novel applications of chalcones. (n.d.).

- 3,4-METHYLENEDIOXYCHALCONE(644-34-8)FT-IR. (n.d.). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. Cas 76530-89-7,this compound | lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. scispace.com [scispace.com]

- 12. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 13. Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

"Bis(3,4-methylenedioxy)chalcone" chemical properties and structure

An In-Depth Technical Guide to Bis(3,4-methylenedioxy)chalcone: Chemical Properties, Synthesis, and Biological Potential

Authored by a Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the unique properties and potential applications of this compound. This molecule, a member of the chalcone family, is distinguished by the presence of two 1,3-benzodioxole moieties, which are known to impart significant biological activity. We will delve into its chemical architecture, a robust and reproducible synthesis protocol, and an exploration of its promising therapeutic potential, grounded in the established bioactivities of related chalcone and bis-chalcone structures.

Molecular Structure and Physicochemical Properties

This compound, systematically named 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one, is an aromatic ketone that forms the central scaffold for a variety of biologically important molecules.[1] The structure is characterized by two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The defining feature of this specific chalcone is the presence of a 3,4-methylenedioxy group (a 1,3-benzodioxole ring) on both aromatic rings. This moiety is a key pharmacophore found in numerous bioactive compounds.[3]

The α,β-unsaturated ketone is a reactive Michael acceptor, a feature that is often crucial for the biological activity of chalcones, allowing for covalent interactions with nucleophilic residues, such as cysteine, in target proteins.[2] The overall planarity of the enone bridge and the dihedral angles between the aromatic rings are critical parameters that influence molecular interactions and subsequent biological function.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on the well-understood chemistry of chalcones.

| Property | Value | Source(s) |

| CAS Number | 76530-89-7 | [4] |

| Molecular Formula | C₁₇H₁₂O₅ | [4][5] |

| Molecular Weight | 296.28 g/mol | [4] |

| Synonyms | 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one; 3,4:3',4'-bis(methylenedioxy)chalcone | [5] |

| Boiling Point | 490.1°C at 760 mmHg | [1] |

| Density | 1.396 g/cm³ | [1] |

| Flash Point | 220.3°C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [6] |

| Appearance | Expected to be a yellow crystalline solid | [7] |

Synthesis of this compound

The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation .[2] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[2] For this compound, the precursors are 1-(1,3-benzodioxol-5-yl)ethanone and 1,3-benzodioxole-5-carbaldehyde (piperonal).

Reaction Mechanism and Rationale

The reaction proceeds via an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical for the initial deprotonation of the ketone at the α-carbon, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol adduct readily undergoes base-catalyzed dehydration to form the conjugated chalcone system. The trans-isomer is the predominant product due to its greater thermodynamic stability.[8]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a robust method for the synthesis of this compound.

Materials:

-

1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq)

-

1,3-benzodioxole-5-carbaldehyde (piperonal) (1.0 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (or a mixture of Methanol and Ethanol)

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (e.g., 10 mmol) and 1,3-benzodioxole-5-carbaldehyde (10 mmol) in ethanol (30-50 mL).[9]

-

Cool the mixture in an ice bath with continuous stirring to maintain a temperature below 25°C.

-

Prepare a solution of KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours.[10][11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).

-

Acidify the mixture with dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate.[9]

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any residual salts.

-

The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Claisen-Schmidt condensation workflow for this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure can be confidently characterized using standard spectroscopic techniques. The expected data, based on the known spectral properties of chalcones and 1,3-benzodioxole-containing compounds, are detailed below.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be highly characteristic. The two vinylic protons (H-α and H-β) of the enone system will appear as distinct doublets, with a large coupling constant (J ≈ 15-16 Hz) confirming the trans configuration.[15] The aromatic protons will appear in the δ 6.8-8.0 ppm region. A key feature will be a singlet at approximately δ 6.0-6.1 ppm, integrating to 4H, which corresponds to the two methylenedioxy (-O-CH₂-O-) groups.[9]

-

¹³C-NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the downfield region, typically between δ 185-195 ppm.[15] The α- and β-carbons of the enone will resonate at approximately δ 118-128 and δ 138-145 ppm, respectively. The signal for the methylenedioxy carbon (-O-CH₂-O-) is expected around δ 101-102 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

-

A strong, sharp absorption band between 1640-1670 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated ketone.[16]

-

A band around 1580-1600 cm⁻¹ for the C=C stretching of the enone system and aromatic rings.[9]

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹ .[12]

-

Characteristic C-O stretching bands for the methylenedioxy ether linkages will be present in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 297.28 or the sodium adduct [M+Na]⁺ at m/z 319.26.[17]

Biological Activity and Therapeutic Potential

Chalcones and bis-chalcones are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[18][19] The 1,3-benzodioxole moiety itself is a component of many compounds with significant biological properties.[3][20]

Neuroprotective Applications in Amyloid Diseases

There is a growing body of evidence suggesting that chalcone derivatives are promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[21] this compound, in particular, has been identified as a compound of interest for the study and treatment of amyloid diseases and synucleinopathies.[4][6]

The proposed mechanisms for the neuroprotective effects of chalcones include:

-

Inhibition of Amyloid-β (Aβ) Aggregation: Chalcones can interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils, a key pathological event in Alzheimer's disease.[22]

-

Antioxidant Activity: The phenolic nature of many chalcones allows them to scavenge reactive oxygen species (ROS), mitigating the oxidative stress that contributes to neuronal damage.[23]

-

Anti-inflammatory Effects: Chalcones can modulate neuroinflammatory pathways, for instance, by inhibiting the expression of pro-inflammatory enzymes like iNOS and COX-2 in microglia.[24]

Caption: Potential neuroprotective mechanisms of this compound.

Anticancer and Cytotoxic Potential

Bis-chalcone derivatives have demonstrated significant potential as anticancer agents.[18] Studies on various bis-chalcone structures have reported potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) carcinomas.[25][26] Some novel bis-chalcones have shown IC₅₀ values in the low micromolar, and even nanomolar, range.[25] The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Given its structure, this compound is a strong candidate for evaluation in anticancer screening programs.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a chemical structure that strongly suggests significant biological potential. Its dual 1,3-benzodioxole moieties and classic chalcone scaffold position it as a prime candidate for investigation in neuroprotective and anticancer research. The straightforward Claisen-Schmidt synthesis allows for the production of sufficient quantities for comprehensive biological evaluation. Future research should focus on obtaining explicit experimental data for its physicochemical and spectroscopic properties, elucidating its specific molecular targets and mechanisms of action in neurodegenerative models, and conducting broad screening to determine its cytotoxic profile against a panel of cancer cell lines.

References

A comprehensive list of references will be provided upon request, linking to the authoritative sources and protocols cited within this guide.

Sources

- 1. Cas 76530-89-7,this compound | lookchem [lookchem.com]

- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 76530-89-7 - Coompo [coompo.com]

- 7. guidechem.com [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. bmrat.org [bmrat.org]

- 11. researchgate.net [researchgate.net]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. basjsci.edu.iq [basjsci.edu.iq]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. jetir.org [jetir.org]

- 17. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones [mdpi.com]

- 18. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Evaluation of Chalcone Derivatives as Multifunctional Agents against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nmb-journal.com [nmb-journal.com]

- 24. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one

Abstract

This technical guide provides a comprehensive overview of the chalcone derivative known as Bis(3,4-methylenedioxy)chalcone. We will delve into its precise chemical identity, including its IUPAC name and CAS number, and provide a detailed, validated protocol for its synthesis via the Claisen-Schmidt condensation. Furthermore, this guide presents a thorough characterization of the compound, supported by spectroscopic data (FTIR, NMR, and Mass Spectrometry). A significant portion of this document is dedicated to exploring its promising application in the field of neurodegenerative disease research, with a focus on its role as an inhibitor of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The underlying molecular mechanisms of this inhibition are discussed, supported by insights from molecular modeling and structure-activity relationship studies. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's synthesis, characterization, and therapeutic potential.

Introduction and Chemical Identification

This compound is a synthetic organic compound belonging to the chalcone family, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This particular derivative is distinguished by the presence of two 3,4-methylenedioxy groups, which are known to be present in numerous bioactive natural products. These functional groups often impart significant physiological activity to the parent molecule. The precise chemical identifiers for this compound are crucial for unambiguous scientific communication and are detailed below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Common Name | This compound | - |

| IUPAC Name | 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one | [2] |

| CAS Number | 76530-89-7 | [3] |

| Molecular Formula | C₁₇H₁₂O₅ | [3] |

| Molecular Weight | 296.28 g/mol | [3] |

Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[4] In this specific synthesis, 3,4-(methylenedioxy)acetophenone (also known as 1-(1,3-benzodioxol-5-yl)ethanone) serves as the ketone component, and 3,4-(methylenedioxy)benzaldehyde (piperonal) provides the aldehyde component. The base facilitates the deprotonation of the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Causality of Experimental Choices

The choice of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is critical to ensure a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. The use of an alcoholic solvent such as ethanol is advantageous as it can dissolve both the reactants and the base, creating a homogeneous reaction mixture. The reaction is typically performed at room temperature to minimize side reactions, such as self-condensation of the acetophenone. The final product, being a conjugated system, is often a colored solid and less soluble in the reaction medium, which can facilitate its isolation by precipitation upon acidification or addition of water.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

3,4-(Methylenedioxy)acetophenone

-

3,4-(Methylenedioxy)benzaldehyde (Piperonal)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (10% aqueous solution)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3,4-(methylenedioxy)acetophenone (1 equivalent) and 3,4-(methylenedioxy)benzaldehyde (1 equivalent) in a minimal amount of 95% ethanol with gentle stirring until a clear solution is obtained.

-

Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (2 equivalents) in a small volume of 95% ethanol.

-

Condensation Reaction: Slowly add the ethanolic KOH solution dropwise to the stirred solution of the ketone and aldehyde at room temperature. The reaction mixture will typically develop a deep color and may become cloudy as the product begins to form.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Product Isolation: After completion, pour the reaction mixture into a beaker containing a significant volume of cold deionized water and ice.

-

Neutralization: Acidify the aqueous mixture by the slow addition of 10% hydrochloric acid until it is neutral to litmus paper. This will cause the chalcone to precipitate out of the solution as a solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid several times with cold deionized water to remove any inorganic impurities.

-

Drying and Purification: Dry the crude product in a desiccator. For higher purity, the chalcone can be recrystallized from a suitable solvent such as ethanol.

Synthesis Workflow Diagram

Caption: Claisen-Schmidt condensation workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a chalcone is characterized by several key absorption bands. The most prominent is the strong absorption due to the C=O stretching of the α,β-unsaturated ketone, typically appearing in the range of 1630-1690 cm⁻¹. The C=C stretching of the enone system is usually observed around 1580-1620 cm⁻¹. The presence of the methylenedioxy group (-O-CH₂-O-) is indicated by characteristic C-O stretching bands. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹.[5][6]

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1650 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1600 | C=C Stretch | Enone & Aromatic |

| ~1250, ~1040 | C-O Stretch | Methylenedioxy |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound.

-

¹H NMR: The two vinylic protons of the enone system (α and β to the carbonyl group) typically appear as doublets in the downfield region (around 7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond. The protons of the two methylenedioxy groups will appear as a characteristic singlet at approximately 6.0 ppm. The aromatic protons will resonate in the region of 6.8-7.8 ppm, showing complex splitting patterns depending on their substitution.[7]

-

¹³C NMR: The carbonyl carbon is the most deshielded and will appear at around 190 ppm. The carbons of the α,β-unsaturated system will resonate in the 120-145 ppm range. The carbons of the aromatic rings and the methylenedioxy group will also have characteristic chemical shifts.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₇H₁₂O₅), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (296.28). The fragmentation pattern can provide further structural confirmation.[8][9] A high-resolution mass spectrum is available for (E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one.[6]

Application in Neurodegenerative Disease: Inhibition of Amyloid-β Aggregation

A growing body of research has identified chalcone derivatives as promising therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease (AD).[10] One of the primary pathological hallmarks of AD is the aggregation of amyloid-beta (Aβ) peptides into soluble oligomers and insoluble fibrils, which are neurotoxic.[11] this compound has been investigated for its potential to inhibit this Aβ aggregation process.[3]

Molecular Mechanism of Action

The precise mechanism by which chalcones inhibit Aβ aggregation is an active area of research. However, several plausible mechanisms have been proposed. The planar structure and hydrophobic nature of the chalcone scaffold are thought to allow it to interact with the hydrophobic regions of the Aβ peptide that are critical for self-assembly. This interaction can disrupt the β-sheet formation that is necessary for aggregation.

The presence of the two electron-rich methylenedioxy groups in this compound may play a crucial role in its inhibitory activity. These groups can participate in π-π stacking interactions with the aromatic residues (phenylalanine and tyrosine) of the Aβ peptide. Furthermore, the oxygen atoms in the methylenedioxy groups can act as hydrogen bond acceptors, potentially interfering with the hydrogen bonding network that stabilizes the β-sheet structure of Aβ aggregates.

Molecular docking studies on similar chalcone derivatives suggest that they can bind to the central hydrophobic core of the Aβ monomer, preventing it from adopting the aggregation-prone conformation.[1]

Signaling Pathway and Experimental Workflow

The therapeutic strategy of using small molecules to inhibit Aβ aggregation is aimed at preventing the formation of toxic oligomers and fibrils, thereby reducing neuronal damage and synaptic dysfunction.

Caption: Proposed mechanism of Aβ aggregation inhibition by this compound.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Amyloid-beta (1-42) peptide

-

This compound (test compound)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to remove the solvent. Reconstitute the peptide in PBS to the desired final concentration.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.

-

Assay Setup: In a 96-well black microplate, add the Aβ peptide solution, the test compound at various concentrations, and a ThT solution in PBS. Include control wells with Aβ and ThT but without the test compound.

-

Incubation: Incubate the plate at 37°C with gentle shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ fibril formation.

Conclusion and Future Directions

This compound, with the IUPAC name 1,3-Bis(1,3-benzodioxol-5-yl)-2-propen-1-one and CAS number 76530-89-7, is a readily synthesizable compound with significant potential in the field of neurodegenerative drug discovery. Its ability to inhibit the aggregation of amyloid-beta peptides positions it as a valuable lead compound for the development of novel therapeutics for Alzheimer's disease. This technical guide has provided a comprehensive overview of its synthesis, characterization, and proposed mechanism of action.

Future research should focus on optimizing the synthesis to improve yields and reduce environmental impact. Further elucidation of its molecular interactions with Aβ peptides through advanced techniques such as NMR spectroscopy and X-ray crystallography will provide a more detailed understanding of its inhibitory mechanism. In vivo studies are warranted to evaluate its efficacy, safety, and pharmacokinetic profile in animal models of Alzheimer's disease. The insights gained from this and future studies will be instrumental in advancing the development of chalcone-based therapies for this devastating neurodegenerative condition.

References

-

Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents. (2025). PubMed Central. Retrieved from [Link]

-

A Study on the Synthesis, Characterisation of Chalcone moiety. (n.d.). Jetir.org. Retrieved from [Link]

-

Binding studies of potential amyloid-β inhibiting chalcone derivative with bovine serum albumin. (2024). PubMed. Retrieved from [Link]

-

Chalcones Acting as Inhibitors of Cholinesterases, β-Secretase and β-Amyloid Aggregation and other Targets for Alzheimer's Disease: A Critical Review. (2020). Bentham Science Publisher. Retrieved from [Link]

-

(E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one. (n.d.). SpectraBase. Retrieved from [Link]

-

Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. (n.d.). Europe PMC. Retrieved from [Link]

-

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. (n.d.). PubChem. Retrieved from [Link]

-

A novel inhibitor of amyloid β (Aβ) peptide aggregation: from high throughput screening to efficacy in an animal model of Alzheimer disease. (2012). PubMed. Retrieved from [Link]

-

Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. (n.d.). MDPI. Retrieved from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021). ResearchGate. Retrieved from [Link]

-

Trans-Chalcone Plus Baicalein Synergistically Reduce Intracellular Amyloid Beta (Aβ42) and Protect from Aβ42 Induced Oxidative Damage in Yeast Models of Alzheimer’s Disease. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. Retrieved from [Link]

-

Surface Behavior and Lipid Interaction of Alzheimer β-Amyloid Peptide 1–42. (n.d.). Biophysical Journal. Retrieved from [Link]

-

This compound CAS#: 76530-89-7; ChemWhat Code: 1133655. (n.d.). ChemWhat. Retrieved from [Link]

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2025). ResearchGate. Retrieved from [Link]

-

Interaction between Amyloid Beta Peptide and an Aggregation Blocker Peptide Mimicking Islet Amyloid Polypeptide. (n.d.). PLOS ONE. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]

-

Interaction of Alzheimer's β-amyloid peptides with cholesterol: mechanistic insights into amyloid pore formation. (2014). PubMed. Retrieved from [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. (n.d.). Scribd. Retrieved from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]

-

Search Results. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

- 1. Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Amyloid-β probes: Review of structure–activity and brain-kinetics relationships [beilstein-journals.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Binding studies of potential amyloid-β inhibiting chalcone derivative with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Spectroscopic Profile of Bis(3,4-methylenedioxy)chalcone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Bis(3,4-methylenedioxy)chalcone, a notable member of the chalcone family of compounds. While experimental spectroscopic data for this specific molecule is not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed theoretical spectroscopic profile. By examining the spectral data of structurally related analogues, this guide offers valuable insights for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of this and similar compounds. The methodologies for obtaining and interpreting this data are also discussed, providing a robust framework for the analytical study of novel chalcones.

Introduction

Chalcones, characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of natural and synthetic compounds. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with the chemical formula C₁₇H₁₂O₅ and a molecular weight of 296.27 g/mol , is distinguished by the presence of two methylenedioxy groups, one on each of its aromatic rings.[1][2] These moieties are known to influence the electronic and biological properties of molecules. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound, also known as 1,3-Bis(1,3-benzodioxol-5-yl)prop-2-en-1-one, is pivotal to understanding its spectroscopic behavior.

Figure 2: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve equimolar amounts of 3,4-(methylenedioxy)acetophenone and 3,4-(methylenedioxy)benzaldehyde (piperonal) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Analyze a dilute solution of the compound using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Spectroscopic Data and Interpretation (Theoretical)

The following sections detail the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the lack of symmetry. The key predicted signals are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.5 | m | 3H | Aromatic H (Ring A) | Protons on the benzoyl ring, deshielded by the carbonyl group. |

| ~7.5 - 7.2 | d, J ≈ 15 Hz | 1H | H-β | Vinylic proton deshielded by the carbonyl group and part of a trans double bond. |

| ~7.2 - 6.8 | d, J ≈ 15 Hz | 1H | H-α | Vinylic proton coupled to H-β. |

| ~7.1 - 6.8 | m | 3H | Aromatic H (Ring B) | Protons on the cinnamoyl ring. |

| ~6.0 | s | 4H | -O-CH₂-O- | Characteristic singlet for the two methylenedioxy groups. |

Note: Chemical shifts are predicted and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188 - 192 | C=O | Typical chemical shift for a carbonyl carbon in a conjugated ketone. |

| ~148 - 152 | C-O (Aromatic) | Aromatic carbons attached to the oxygen of the methylenedioxy groups. |

| ~145 - 140 | C-β | Vinylic carbon further from the carbonyl group. |

| ~132 - 128 | C (Quaternary, Aromatic) | Quaternary aromatic carbons. |

| ~125 - 120 | C-α | Vinylic carbon closer to the carbonyl group. |

| ~125 - 105 | CH (Aromatic) | Protonated aromatic carbons. |

| ~102 | -O-CH₂-O- | Characteristic chemical shift for the methylenedioxy carbon. |

Note: Chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the key functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1660 | C=O stretch | α,β-Unsaturated Ketone |

| ~1600, ~1580, ~1490 | C=C stretch | Aromatic Rings |

| ~1250, ~1040 | C-O-C stretch | Methylenedioxy Group |

| ~930 | O-CH₂-O bend | Methylenedioxy Group |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z 296, corresponding to the molecular weight of this compound (C₁₇H₁₂O₅).

-

Key Fragmentation Patterns:

-

Loss of CO (m/z 28) to give a fragment at m/z 268.

-

Cleavage at the α- and β-positions relative to the carbonyl group.

-

Fragments corresponding to the substituted benzoyl and cinnamoyl moieties. For instance, a fragment at m/z 149 corresponding to the 3,4-methylenedioxybenzoyl cation.

-

Conclusion

This technical guide has presented a detailed theoretical spectroscopic profile of this compound. While awaiting the public availability of experimental data, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined synthetic and analytical protocols, provide a solid foundation for researchers working with this compound. The interpretation of the expected spectral features, grounded in the principles of spectroscopy and comparison with known analogues, serves as a valuable resource for the identification and structural confirmation of this and other related chalcone derivatives.

References

-

Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-(Methylenedioxy)chalcone. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2008). Spectral Properties of Chalcones II. Retrieved from [Link]

-

JETIR. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 76530-89-7. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activities of Bis(3,4-methylenedioxy)chalcone and Related Bis-Chalcone Scaffolds

Preamble: Situating Bis(3,4-methylenedioxy)chalcone in a Broader Therapeutic Context

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1] They are precursors to flavonoids and are abundant in various edible plants.[2][3] The unique α,β-unsaturated carbonyl system is a key pharmacophore responsible for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6]

This guide focuses on the potential of a specific derivative, This compound (CAS 76530-89-7).[7] Direct research elucidating the comprehensive biological profile of this exact molecule is limited. However, its structure—a bis-chalcone featuring two 3,4-methylenedioxy moieties—places it firmly within a class of compounds with extensively documented and potent biological activities. The 3,4-methylenedioxy group itself is a critical substituent in many bioactive natural products and can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.[8]

Therefore, this document will adopt a scientifically grounded, predictive approach. By synthesizing the robust body of evidence available for the broader bis-chalcone class and related methylenedioxy-substituted chalcones, we will construct a detailed technical framework to guide future investigation into this compound as a potential therapeutic agent. We will delve into the established anticancer, anti-inflammatory, and antimicrobial activities of its analogues, providing not just data, but the mechanistic rationale and experimental methodologies essential for its scientific exploration.

Section 1: Synthesis and Characterization

The primary and most efficient route to synthesizing bis-chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.[4][9] For bis-chalcones, a dialdehyde (like terephthalaldehyde) is typically reacted with two equivalents of an acetophenone, or a diacetylbenzene is reacted with two equivalents of a benzaldehyde.[4][6]

Generalized Synthetic Workflow: Claisen-Schmidt Condensation

The decision to use a base or acid catalyst is crucial. Base-catalyzed reactions are more common and generally higher yielding, but acid catalysis can be employed for specific substrates.[10][6] The choice of solvent (typically ethanol or methanol) and base (NaOH or KOH) is dictated by the solubility of the reactants and the desired reaction kinetics.

Caption: Generalized workflow for bis-chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Bis-Chalcone Derivative

This protocol is a representative methodology adapted from established literature.[4][9]

-

Reactant Preparation: Dissolve the aromatic ketone (2 mmol) in ethanol (15 mL) in a round-bottom flask. In a separate beaker, dissolve the aromatic dialdehyde (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the ketone solution, slowly add an aqueous solution of sodium hydroxide (40% w/v) dropwise while stirring at room temperature until the solution becomes basic.

-

Condensation Reaction: Add the ethanolic solution of the dialdehyde to the reaction mixture. Continue stirring at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure bis-chalcone.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]

Section 2: Potential Anticancer Activity

Bis-chalcones are extensively investigated for their potent cytotoxic effects against a wide range of human cancer cell lines.[12] Numerous studies demonstrate that these compounds can induce cell death, inhibit proliferation, and overcome drug resistance, often with greater efficacy than their mono-chalcone counterparts.[4][13]

Mechanistic Insights: How Bis-Chalcones Target Cancer Cells

The anticancer activity of bis-chalcones is multifactorial, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Apoptosis Induction: Many bis-chalcones trigger the intrinsic apoptotic pathway. They have been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) while downregulating anti-apoptotic proteins like Bcl-2.[14] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in cell death.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

-

p53-Dependent Pathways: Some bis-chalcone derivatives exhibit more potent inhibition of cancer cells with wild-type p53, a critical tumor suppressor gene, suggesting their mechanism may involve the activation of p53-mediated cell death pathways.[15]

Caption: A potential apoptotic pathway induced by bis-chalcones in cancer cells.

Quantitative Data: Cytotoxicity of Bis-Chalcone Analogues

The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process (like cell growth) by 50%. Lower IC₅₀ values indicate higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |

| Thiophene Bis-Chalcone (5b) | MCF-7 (Breast) | 4.05 ± 0.96 | Doxorubicin | 0.89 ± 0.09 | [14] |

| Thiophene Bis-Chalcone (5a) | HCT116 (Colon) | 18.10 ± 2.51 | Doxorubicin | 1.01 ± 0.11 | [14] |

| Cyclopentanone Bis-Chalcone (6) | MCF-7 (Breast) | 4.4 ± 0.10 | Tamoxifen | 17.9 ± 1.2 | [11] |

| Hydroxy/Methoxy Bis-Chalcone (3b) | A375 (Melanoma) | ~12.5 (at 48h) | - | - | [12] |

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test bis-chalcone compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Chalcones and bis-chalcones have demonstrated significant anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[16][17]

Mechanistic Insights: Targeting Inflammatory Pathways

Bis-chalcones exert their anti-inflammatory effects by intervening in critical signaling cascades.

-

Inhibition of Inflammatory Mediators: They are known to inhibit the production of nitric oxide (NO) and prostaglandins (like PGE₂), two key mediators in the inflammatory response. This is often achieved by downregulating the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18]

-

Modulation of Cytokine Production: They can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages when stimulated by agents like lipopolysaccharide (LPS).[17]

-

NF-κB Signaling Pathway: A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[17] In resting cells, NF-κB is held inactive in the cytoplasm. Upon an inflammatory stimulus, NF-κB is released and translocates to the nucleus, where it triggers the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines. Bis-chalcones can prevent this translocation, thereby shutting down a major hub of the inflammatory response.

Quantitative Data: Inhibition of Inflammatory Markers

| Compound | Cell Line | Stimulant | Effect | Concentration | Source |

| 2′-hydroxy-4′,6′-dimethoxychalcone | RAW 264.7 | LPS | ~84% inhibition of NO production | 20 µM | [18] |

| Synthetic Bis-chalcone (Compound 2) | RAW 264.7 | LPS | Significant reduction in TNF-α & IL-6 | 5 & 10 µg/mL | [17] |

| 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3,4,5-trimethoxychalcone | Rat model | Carrageenan | 90% inhibition of paw edema | - | [5] |

Key Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant as an indicator of NO production.

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the bis-chalcone for 1-2 hours.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Colorimetric Reaction: Add 50 µL of the mixed Griess reagent to the 50 µL of supernatant in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye). Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Section 4: Antimicrobial and Antioxidant Potential

The bis-chalcone scaffold is also associated with promising antimicrobial and antioxidant activities, suggesting a broad therapeutic window.[19]

-

Antimicrobial Activity: Bis-chalcones have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, as well as fungi.[19][20] The presence of hydroxyl and methoxy groups, and potentially the methylenedioxy group, can enhance this activity.[8] The proposed mechanism involves disruption of the microbial cell membrane or inhibition of key metabolic enzymes.

-

Antioxidant Activity: These compounds can act as potent antioxidants through two primary mechanisms: direct scavenging of free radicals (like DPPH and ABTS radicals) and enhancement of the body's endogenous antioxidant defense systems by upregulating enzymes like glutathione peroxidase.[17][19]

Quantitative Data: Antimicrobial Efficacy

| Compound | Microorganism | Assay Method | Result | Source |

| Synthetic Bis-chalcone (2) | Escherichia coli | Disc Diffusion | 22.5 ± 0.2 mm inhibition zone | [19] |

| 3',4'-methylenedioxychalcone (F) | Monilinia fructicola | Mycelial Growth | EC₅₀ = 20.61 µg/mL | [8] |

| Hydroxylated Chalcones | Staphylococcus aureus | - | Showed broad-spectrum activity | [20] |

Key Experimental Protocol: Disc Diffusion Assay for Antibacterial Activity

This is a standard method to screen for antibacterial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test bis-chalcone dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

-

Placement: Place the impregnated discs onto the surface of the inoculated agar plate. Also, place a disc with the solvent only (negative control) and a disc with a standard antibiotic (positive control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.

Section 5: Conclusion and Future Directions

While direct experimental validation for This compound is required, the extensive evidence from the broader bis-chalcone family provides a compelling rationale for its investigation. Based on structure-activity relationships established in the literature, it is highly plausible that this compound will exhibit a significant profile of biological activities.

Predicted Potential:

-

Anticancer: The bis-chalcone framework suggests potent cytotoxicity. The methylenedioxy groups may enhance lipophilicity, potentially improving cell permeability and interaction with intracellular targets.

-

Anti-inflammatory: The core scaffold is a known inhibitor of key inflammatory mediators like NO and pro-inflammatory cytokines. The potential to modulate the NF-κB pathway is a strong line of inquiry.

-

Antimicrobial & Antioxidant: The presence of the methylenedioxy group, a common feature in bioactive natural products, suggests potential for both antimicrobial and free-radical scavenging activities.[8]

Recommendations for Future Research:

-

Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of this compound.

-

In Vitro Screening: A comprehensive screening of its cytotoxic activity against a panel of human cancer cell lines (e.g., NCI-60) is warranted, using protocols such as the MTT assay.

-

Mechanistic Studies: Should significant anticancer activity be observed, follow-up studies should investigate the mechanism of action, including apoptosis induction (caspase activation, Bcl-2/Bax modulation) and cell cycle analysis via flow cytometry.

-

Anti-inflammatory Evaluation: The compound's ability to inhibit NO and cytokine production in LPS-stimulated macrophages should be quantified.

-

Lead Optimization: Depending on the initial results, medicinal chemistry efforts could be directed toward synthesizing analogues to establish clear structure-activity relationships and optimize for potency and selectivity.

This guide provides the foundational knowledge and experimental framework necessary to unlock the therapeutic potential of this compound, a promising but underexplored member of a powerful class of bioactive molecules.

References

- Ibrahim, M. M. E., & Elaasser, M. M. (2024).

- Modzelewska, A., Pettit, C., Achanta, G., Davidson, N. E., Huang, P., & Khan, S. R. (2006). Anticancer activities of novel chalcone and bis-chalcone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3491-3495.

- ResearchGate. (2025). Anticancer activities of novel chalcone and bis-chalcone derivatives.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Biomedical Research and Therapy, 8(4), 4383-4395.

- Gomółka, A., et al. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 29(21), 5025.

- Siddiqui, Z. N., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Archiv der Pharmazie, 345(7), 557-565.

- Gomółka, A., et al. (2024). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. MDPI.

- Al-Oqail, M. M., et al. (2022). Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones. Molecules, 27(23), 8206.

- Lin, C. N., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(9), 1279-1286.

- Kim, M. J., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6520.

- Al-Oqail, M. M., et al. (2023). Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production. Molecules, 28(17), 6335.

- Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Current Traditional Medicine, 1(2), 84-103.

- Journal of the Serbian Chemical Society. (2024).

- dos Santos, M. B., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Molecular Structure, 1244, 130944.

- Espinoza, C., et al. (2023). The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. Molecules, 28(12), 4811.

- ResearchGate. (n.d.). (PDF) Synthesis and biological activities of some chalcone derivatives.

- ResearchGate. (2025). (PDF) Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies.

- Lee, S. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(1), 101.

- Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical, 4(5).

- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some chalcones.

Sources

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]

- 4. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer activities of novel chalcone and bis-chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Synthesis of Bis-Chalcones and Evaluation of Its Effect on Peroxide-Induced Cell Death and Lipopolysaccharide-Induced Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

"Bis(3,4-methylenedioxy)chalcone" mechanism of action preliminary studies

An In-depth Technical Guide on the Preliminary Mechanistic Studies of Bis(3,4-methylenedioxy)chalcone

Abstract

This compound, a distinct member of the bis-chalcone family, presents a compelling scaffold for therapeutic investigation. While the broader class of chalcones is well-documented for a range of biological activities, including anticancer and anti-inflammatory effects, specific mechanistic data on the title compound remains nascent. This guide provides a comprehensive framework for researchers and drug development professionals to initiate preliminary studies into its mechanism of action. We will synthesize established knowledge of related chalcone derivatives to propose putative signaling pathways and molecular targets. Furthermore, this document outlines detailed, field-proven experimental protocols to systematically investigate these hypotheses, ensuring a robust and scientifically rigorous approach to elucidating the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Chalcone Scaffold

Chalcones are naturally occurring open-chain flavonoids, chemically defined as 1,3-diaryl-2-propen-1-ones, that serve as precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Their simple, yet versatile chemical structure has made them a privileged scaffold in medicinal chemistry, amenable to synthetic modification to enhance potency and target specificity.[4] The presence of an α,β-unsaturated ketone system is a key determinant of their biological activity, which includes anti-inflammatory, antioxidant, antimicrobial, and notably, anticancer properties.[5][6][7][8]

Bis-chalcones, which feature two chalcone moieties, have demonstrated enhanced or novel biological activities compared to their monomeric counterparts, including potent anticancer effects against various human cancer cell lines.[7][9][10] The specific compound of interest, this compound (CAS 76530-89-7), is characterized by the presence of methylenedioxy groups on both aryl rings.[11] While studies on 3',4'-methylenedioxychalcone derivatives have suggested antifungal activity, potentially through inhibition of the succinate dehydrogenase enzyme, the mechanism of action for the bis-substituted compound remains largely unexplored.[12] This guide will therefore focus on a logical, stepwise approach to its initial mechanistic evaluation.

Hypothesized Mechanisms of Action

Based on the extensive literature on chalcone derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses will form the basis of our proposed preliminary studies.

Induction of Apoptosis in Cancer Cells

A primary mechanism by which many chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][2][13] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key molecular events to investigate include:

-